ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 534566-43-3
Cat. No.: VC4210668
Molecular Formula: C24H20F2N4O4
Molecular Weight: 466.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534566-43-3 |
|---|---|
| Molecular Formula | C24H20F2N4O4 |
| Molecular Weight | 466.445 |
| IUPAC Name | ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C24H20F2N4O4/c1-3-11-30-20-14(23(32)29-12-6-5-10-18(29)27-20)13-15(24(33)34-4-2)21(30)28-22(31)19-16(25)8-7-9-17(19)26/h5-10,12-13H,3-4,11H2,1-2H3 |
| Standard InChI Key | OMEZIRZPDWZRRN-HFTWOUSFSA-N |
| SMILES | CCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate architecture: a tricyclic core ([8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) fused with imino, oxo, and ester functional groups. Key structural attributes include:
-
Molecular Formula: C₂₄H₂₀F₂N₄O₄.
-
Molecular Weight: 466.445 g/mol.
-
Substituents:
-
A 2,6-difluorobenzoyl group at position 6.
-
A propyl chain at position 7.
-
An ethyl carboxylate ester at position 5.
-
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the tricyclic framework may facilitate interactions with biological targets such as enzymes or receptors .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in patent filings and chemical supplier documentation :
-
Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl precursors to construct the triazatricyclo framework.
-
Functionalization:
-
Introduction of the 2,6-difluorobenzoyl group via Friedel-Crafts acylation.
-
Alkylation with propyl bromide to install the C7 substituent.
-
-
Esterification: Reaction with ethyl chloroformate to yield the final carboxylate ester.
Key Reaction Conditions:
-
Solvents: Dichloromethane or tetrahydrofuran.
-
Temperature: 0–80°C, depending on the step.
A comparative analysis of yields and purity across synthetic methods is provided in Table 1.
Table 1: Synthetic Optimization of the Target Compound
Biological Activity and Mechanism
Preliminary studies highlight promising bioactivity profiles:
Kinase Inhibition
The compound exhibits inhibitory effects on tyrosine kinases (IC₅₀ = 0.12 µM for EGFR) . Molecular docking simulations suggest that the difluorobenzoyl group occupies the ATP-binding pocket, while the tricyclic core stabilizes hydrophobic interactions .
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) indicate broad-spectrum potential. The mechanism may involve disruption of microbial cell wall synthesis, though further validation is needed.
Comparative Analysis with Analogues
Structural modifications significantly influence activity and solubility (Table 2).
Table 2: Structure-Activity Relationships (SAR)
| Analogue | R₁ | R₂ | Solubility (mg/mL) | EGFR IC₅₀ (µM) |
|---|---|---|---|---|
| Target Compound | 2,6-F₂C₆H₃CO | Propyl | 0.45 | 0.12 |
| 3,4-Difluoro Derivative | 3,4-F₂C₆H₃CO | Propyl | 0.38 | 0.21 |
| Methyl Ester | 2,6-F₂C₆H₃CO | Methyl | 0.67 | 0.18 |
Key observations:
-
Fluorine Position: 2,6-Difluoro substitution maximizes kinase inhibition compared to 3,4-difluoro.
-
Ester Chain: Ethyl esters balance solubility and potency better than methyl analogues .
Research Applications and Future Directions
Drug Development
The compound’s kinase inhibition profile supports its exploration as an anticancer agent. Phase I toxicity studies in murine models show a favorable therapeutic index (LD₅₀ > 500 mg/kg) .
Material Science
Patent AU2019240299B2 discloses its use in organic semiconductors, leveraging the conjugated tricyclic system for electron transport .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume